1,2,6a-Trimethyloctahydrocyclopenta[b]pyrrole
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Overview
Description
1,2,6a-Trimethyloctahydrocyclopenta[b]pyrrole is a heterocyclic compound that belongs to the class of pyrroles Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,6a-Trimethyloctahydrocyclopenta[b]pyrrole can be synthesized through several methods. One common method involves the Paal-Knorr pyrrole synthesis, which includes the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . Another method is the Hantzsch pyrrole synthesis, which involves the reaction between primary amines, β-dicarbonyl compounds, and α-halo ketones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Paal-Knorr or Hantzsch methods. These methods are preferred due to their operational simplicity, cost-effectiveness, and high yields.
Chemical Reactions Analysis
Types of Reactions
1,2,6a-Trimethyloctahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium dichromate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride in the presence of a base.
Major Products Formed
Oxidation: Dimers and tetracyclic compounds.
Reduction: Reduced pyrrole derivatives.
Substitution: N-substituted pyrroles.
Scientific Research Applications
1,2,6a-Trimethyloctahydrocyclopenta[b]pyrrole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,6a-Trimethyloctahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting various biochemical pathways . Its unique structure allows it to bind to specific sites on enzymes, thereby modulating their activity.
Comparison with Similar Compounds
1,2,6a-Trimethyloctahydrocyclopenta[b]pyrrole can be compared with other similar compounds such as pyridine and pyrimidine While all these compounds are heterocycles containing nitrogen, this compound is unique due to its specific structural arrangement and the presence of additional methyl groups
List of Similar Compounds
- Pyridine
- Pyrimidine
- Imidazole
- Indole
Properties
CAS No. |
87401-77-2 |
---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
1,2,6a-trimethyl-2,3,3a,4,5,6-hexahydrocyclopenta[b]pyrrole |
InChI |
InChI=1S/C10H19N/c1-8-7-9-5-4-6-10(9,2)11(8)3/h8-9H,4-7H2,1-3H3 |
InChI Key |
KVSABHWHAZQCKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CCCC2(N1C)C |
Origin of Product |
United States |
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